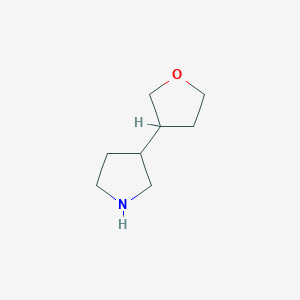
3-(Oxolan-3-yl)pyrrolidine
Übersicht
Beschreibung
3-(Oxolan-3-yl)pyrrolidine, also known as 3-tetrahydro-3-furanylpyrrolidine, is a chemical compound with the CAS Number: 1121057-47-3 . It has a molecular weight of 141.21 .
Synthesis Analysis
Pyrrolidine derivatives are known to be employed as pharmacophore groups in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for 3-(Oxolan-3-yl)pyrrolidine is1S/C8H15NO/c1-3-9-5-7(1)8-2-4-10-6-8/h7-9H,1-6H2 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving 3-(Oxolan-3-yl)pyrrolidine are not mentioned in the search results, pyrrolidine derivatives are known to be utilized in various chemical reactions for the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
3-(Oxolan-3-yl)pyrrolidine is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including 3-(Oxolan-3-yl)pyrrolidine, are widely utilized in drug discovery due to their saturated scaffold that enables efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These features enhance the selectivity and biological activity of compounds in treating human diseases. The versatility of the pyrrolidine ring is underscored by its role in developing bioactive molecules with diverse biological profiles, facilitated through various synthetic strategies and structural modifications. This adaptability makes it a critical component in the design of new drug candidates, highlighting the importance of understanding the stereogenicity and spatial orientation of substituents on the pyrrolidine ring for optimal therapeutic outcomes (Li Petri et al., 2021).
Pyrrolidone-based Surfactants
The significance of pyrrolidone rings, closely related to pyrrolidine structures like 3-(Oxolan-3-yl)pyrrolidine, extends beyond pharmaceuticals into materials science, particularly in the development of surfactants. Pyrrolidone derivatives exhibit unique surface-active properties, interacting synergistically with anionic surfactants to stabilize ion pairs through electrostatic and hydrophobic bonding. This interaction enhances water solubility, compatibility, and solvency of surfactants, demonstrating the pyrrolidone ring's capability to improve the performance of various surfactant structures. Furthermore, the incorporation of pyrrolidone into derivatives generally reduces toxicity, showcasing its potential in designing safer and more effective materials (Login, 1995).
Nootropic Drugs and Brain Cholinergic Mechanisms
Pyrrolidinone derivatives, closely associated with pyrrolidine structures like 3-(Oxolan-3-yl)pyrrolidine, have been investigated for their interaction with brain cholinergic mechanisms, indicating potential nootropic (cognitive-enhancing) effects. These derivatives, including piracetam and oxiracetam, demonstrate an ability to prevent or revert memory impairments in animal and human studies, suggesting their efficacy in enhancing cognitive processes. The interaction with cholinergic systems may involve stimulation of high-affinity choline uptake, highlighting the importance of pyrrolidinone and its derivatives in developing treatments for cognitive disorders (Pepeu & Spignoli, 1989).
Safety And Hazards
The compound is classified as a danger according to the GHS05 and GHS07 pictograms . It is harmful if swallowed or inhaled and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Zukünftige Richtungen
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that 3-(Oxolan-3-yl)pyrrolidine and related compounds may have potential for future drug development.
Eigenschaften
IUPAC Name |
3-(oxolan-3-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9-5-7(1)8-2-4-10-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAOFWPBPHGGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-3-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



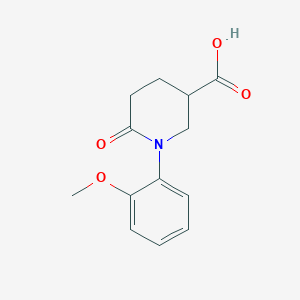
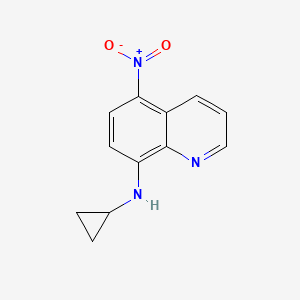
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)
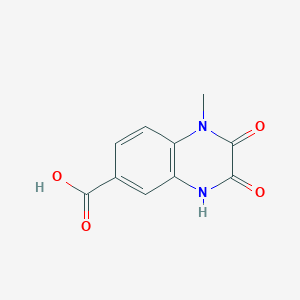
![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)
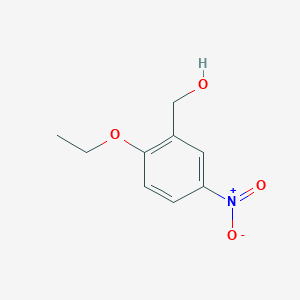
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)